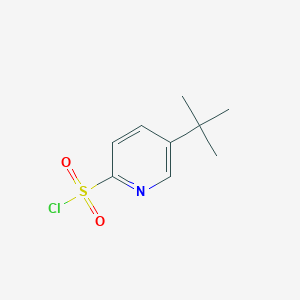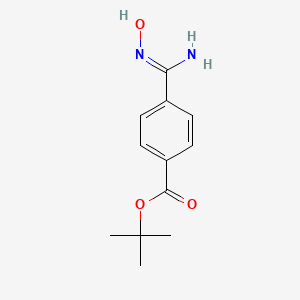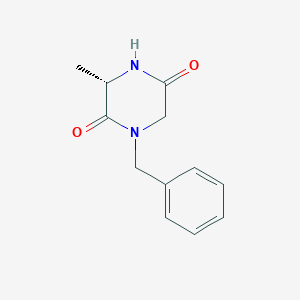
(2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine, or DHTFP, is a heterocyclic compound with a wide range of applications in both scientific research and industry. It is a white, crystalline solid that has been used as a reagent in organic syntheses, as a catalyst in the production of polymers, and as a dye in the manufacture of pharmaceuticals. DHTFP is an important compound in the field of organic chemistry and has been studied extensively.
Aplicaciones Científicas De Investigación
DHTFP has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as peptides, nucleosides, and heterocyclic compounds. It has also been used as a catalyst for the synthesis of polymers, such as polyurethanes and polyesters. Additionally, DHTFP has been used in the manufacture of pharmaceuticals, as a dye, and as a reagent in organic syntheses.
Mecanismo De Acción
The mechanism of action of DHTFP is not yet fully understood. It is believed to act as a proton donor, which means that it can donate a proton to an acceptor molecule. This proton donation can lead to the formation of new bonds or the breaking of existing bonds, which can lead to the formation of new compounds. Additionally, DHTFP can act as an electron acceptor, which means that it can accept electrons from an electron donor molecule. This electron donation can lead to the formation of new compounds or the breaking of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DHTFP have not been studied extensively. However, it is known that DHTFP can act as a proton donor and electron acceptor, which means that it can affect the formation of new compounds and the breaking of existing bonds. Additionally, DHTFP has been shown to have antifungal activity, which suggests that it may have other biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHTFP has several advantages and limitations when used in lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, it is not very soluble in water, which can limit its use in some experiments. Additionally, the mechanism of action of DHTFP is not fully understood, which can make it difficult to predict its effects in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DHTFP. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, researchers could explore its potential applications in the synthesis of new compounds, such as peptides and nucleosides. Additionally, researchers could investigate its potential use as a catalyst in the production of polymers or as a dye in the manufacture of pharmaceuticals. Finally, researchers could explore ways to improve its solubility in water, which would expand its potential applications.
Métodos De Síntesis
DHTFP can be synthesized through a variety of methods. The most common method is a condensation reaction between 2,4-dihydroxy-5-trifluoromethylbenzoic acid and 2-amino-6-methylpyrimidine. This reaction is carried out in aqueous solution at a temperature of 80-90°C, and the product is isolated by recrystallization. Other methods for synthesizing DHTFP involve the use of various reagents, such as p-toluenesulfonic acid, sodium hydride, and triethylamine.
Propiedades
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-4-2-1-3-6(8)7-5-15-10(18)16-9(7)17/h1-5H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGXPLXCVRECGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5H,7H-6-thieno[3,4-d]pyrimidine-6,6-dione](/img/structure/B6318290.png)




![Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318341.png)


![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)



![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)